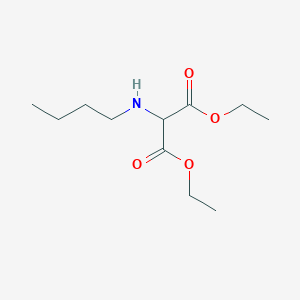
Diethyl 2-(butylamino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(butylamino)malonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(butylamino)malonate typically involves the alkylation of diethyl malonate with butylamine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or sodium hydride, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with butylamine to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(butylamino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Diethyl 2-(butylamino)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of diethyl 2-(butylamino)malonate involves its reactivity as a nucleophile and its ability to form stable intermediates through resonance stabilization. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl ethylmalonate
Uniqueness
Diethyl 2-(butylamino)malonate is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to other malonate derivatives.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
diethyl 2-(butylamino)propanedioate |
InChI |
InChI=1S/C11H21NO4/c1-4-7-8-12-9(10(13)15-5-2)11(14)16-6-3/h9,12H,4-8H2,1-3H3 |
InChI Key |
FDEVODBUZHVXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















